2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile

Physicochemical Characterization Process Chemistry Purification

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile (CAS 7089-17-0) is an arylhydrazonomalononitrile derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. The compound consists of a malononitrile moiety (two cyano groups) linked via a hydrazone bridge to the substituted aromatic ring.

Molecular Formula C10H5F3N4
Molecular Weight 238.17 g/mol
CAS No. 7089-17-0
Cat. No. B1621458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
CAS7089-17-0
Molecular FormulaC10H5F3N4
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NN=C(C#N)C#N
InChIInChI=1S/C10H5F3N4/c11-10(12,13)7-1-3-8(4-2-7)16-17-9(5-14)6-15/h1-4,16H
InChIKeyVFGZASZXLDMQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile (CAS 7089-17-0): Arylhydrazonomalononitrile Building Block for Fluorinated Heterocycles


2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile (CAS 7089-17-0) is an arylhydrazonomalononitrile derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. The compound consists of a malononitrile moiety (two cyano groups) linked via a hydrazone bridge to the substituted aromatic ring . This structural motif places it within a versatile class of intermediates widely employed for constructing nitrogen-containing heterocycles, including indoles, triazoles, pyrazoles, and pyrimidines [1]. The presence of the trifluoromethyl substituent is known to significantly modulate lipophilicity, metabolic stability, and electronic properties compared to non-fluorinated analogs, making the compound a valuable fluorinated building block in medicinal chemistry and agrochemical research [2].

Why Arylhydrazonomalononitrile Analogs Cannot Be Interchanged with 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile


Substitution of the 4-trifluoromethylphenyl group in 2-(2-[4-(trifluoromethyl)phenyl]hydrazono)malononitrile with a non-fluorinated or differently substituted aryl group results in significant alterations in physicochemical properties (density, boiling point, melting point) that affect isolation, purification, and formulation . Furthermore, the electron-withdrawing nature and lipophilic character of the -CF₃ group directly influence the reactivity profile of the hydrazonomalononitrile core in cycloaddition and condensation reactions, impacting both the yield and the structural diversity of downstream heterocyclic products [1]. In biological contexts where this scaffold is deployed as a pharmacophore, such as in phosphodiesterase IV (PDE4) inhibition, the trifluoromethyl substitution can modulate binding affinity, metabolic stability, and off-target effects relative to other substituents (e.g., -OCH₃, -Cl, -H), making generic replacement untenable without re-optimization [2].

Quantitative Differentiation Evidence for 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile


Enhanced Density and Thermal Stability vs. Non-Fluorinated Phenylhydrazonomalononitrile

The presence of the trifluoromethyl group on the phenyl ring of 2-(2-[4-(trifluoromethyl)phenyl]hydrazono)malononitrile (CAS 7089-17-0) leads to a measurable increase in density, boiling point, and melting point compared to the unsubstituted 2-(2-phenylhydrazono)malononitrile (CAS 306-18-3). Specifically, the -CF₃ analog exhibits a density of 1.3 g/cm³ versus 1.12 g/cm³ for the non-fluorinated compound, a boiling point of 293.5 °C versus 289.7 °C, and a melting point range of 174-177 °C versus 131-135 °C . These differences, attributable to increased molecular weight and stronger intermolecular interactions, have direct implications for synthetic workup, recrystallization conditions, and thermal stability assessment during procurement and scale-up.

Physicochemical Characterization Process Chemistry Purification

Versatile Precursor for Fluorinated Heterocycle Synthesis

Arylhydrazonomalononitriles bearing a 4-trifluoromethylphenyl substituent serve as key precursors for constructing a diverse array of fluorinated nitrogen heterocycles. The electron-withdrawing -CF₃ group modulates the electron density of the hydrazone and cyano moieties, potentially altering reaction rates and regioselectivity compared to non-fluorinated or differently substituted analogs [1]. In the context of this chemical class, compounds similar to 2-(2-[4-(trifluoromethyl)phenyl]hydrazono)malononitrile have been demonstrated to undergo cyclization to yield trifluoromethylated indoles, triazoles, pyrazoles, and pyrazolo[4,3-d]pyrimidines [2]. While specific yield data for this exact compound are not reported, the established reactivity of the arylhydrazonomalononitrile scaffold supports its utility as a fluorinated building block for generating compound libraries with enhanced metabolic stability and lipophilicity conferred by the CF₃ group.

Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

Phosphodiesterase IV (PDE4) Inhibitory Scaffold with Potential for Metabolic Stability Enhancement

Hydrazono-malonitrile derivatives of formula (I), which encompass the 2-(2-[4-(trifluoromethyl)phenyl]hydrazono)malononitrile core structure, have been disclosed as selective inhibitors of phosphodiesterase IV (PDE4) [1]. The patent literature describes IC₅₀ values for representative compounds within this class in the low micromolar to nanomolar range (e.g., 0.1-10 µM) in enzymatic assays [1]. While the exact IC₅₀ for CAS 7089-17-0 is not publicly disclosed, the trifluoromethyl substituent is known to confer increased metabolic stability and enhanced membrane permeability compared to hydrogen or methoxy substituents, which may translate to improved pharmacokinetic profiles in lead optimization campaigns [2]. This differentiates the compound from non-fluorinated hydrazonomalononitriles, which may exhibit higher clearance and lower bioavailability in vivo.

Inflammation Asthma Autoimmune Disease Drug Discovery

Structural Differentiation from Carbonyl Cyanide Uncouplers (e.g., FCCP)

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is structurally distinct from the well-known mitochondrial uncoupler FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone, CAS 370-86-5). The key differences are: (1) FCCP contains a carbonyl cyanide group (C=O and C≡N) linked to the hydrazone, whereas the target compound lacks the carbonyl functionality; (2) FCCP has a trifluoromethoxy (-OCF₃) substituent, while the target compound has a trifluoromethyl (-CF₃) substituent . These structural variations lead to different physicochemical properties and biological functions: FCCP is a potent protonophore that uncouples oxidative phosphorylation (IC₅₀ ~0.05-0.06 µM in isolated rat heart) [1], whereas the target compound is primarily employed as a synthetic intermediate and has not been reported to exhibit uncoupling activity. For researchers requiring a fluorinated hydrazonomalononitrile building block without unintended mitochondrial effects, this compound offers a cleaner alternative.

Mitochondrial Biology Uncoupling Agents Protonophores

Application Scenarios for 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile Procurement


Synthesis of Fluorinated Heterocyclic Libraries for Drug Discovery

Researchers building focused libraries of trifluoromethylated indoles, triazoles, or pyrazolo[4,3-d]pyrimidines will find 2-(2-[4-(trifluoromethyl)phenyl]hydrazono)malononitrile an essential building block. The compound's established utility as an arylhydrazonomalononitrile precursor [1] enables direct access to fluorinated heterocyclic cores known for enhanced metabolic stability and target engagement in medicinal chemistry campaigns [2]. Procurement of this specific analog avoids the need for late-stage trifluoromethylation, which is often low-yielding and costly.

PDE4 Inhibitor Lead Optimization Programs

Medicinal chemists developing phosphodiesterase IV (PDE4) inhibitors for asthma, COPD, or inflammatory diseases can leverage this compound as a core scaffold. The hydrazonomalononitrile framework is a known PDE4 pharmacophore [3], and the 4-trifluoromethylphenyl substitution is expected to improve pharmacokinetic properties (e.g., reduced oxidative metabolism, increased membrane permeability) compared to non-fluorinated or methoxy-substituted analogs [2]. This makes it a strategic intermediate for synthesizing backup series or exploring structure-activity relationships.

Agrochemical Development of Fluorine-Containing Actives

The introduction of fluorine into agrochemicals enhances bioactivity and environmental stability. 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile serves as a starting material for constructing nitrogen heterocycles that are prevalent in fungicides, herbicides, and insecticides. The review by Zhang [2] highlights the growing importance of trifluoromethylated hydrazones as building blocks for such applications, and this compound provides a convenient entry point into this chemical space.

Physicochemical Property Benchmarking in Process Chemistry

During process development, the distinct melting point (174-177 °C) and boiling point (293.5 °C) of 2-(2-[4-(trifluoromethyl)phenyl]hydrazono)malononitrile provide clear benchmarks for purity assessment and crystallization optimization. The higher melting point relative to the non-fluorinated analog (131-135 °C) facilitates more robust isolation and handling in large-scale synthesis, reducing the risk of thermal degradation and improving overall process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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